molecular formula C15H17N3O3S B2617367 5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-50-9

5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2617367
M. Wt: 319.38
InChI Key: ZEUQQNYEXHYXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as BPTD, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BPTD belongs to the class of thioxodihydropyrimidine-4,6-diones and has been shown to possess various biochemical and physiological effects that make it a promising candidate for research purposes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions of Related Compounds : The synthesis and reactions of chemically related compounds such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione have been explored, showcasing the potential of these compounds in creating derivatives with various chemical properties (Al-Sheikh et al., 2009).

  • Green Chemistry Approaches : A green and efficient method has been described for the organic solvent-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water, highlighting an environmentally friendly approach to synthesizing these compounds (Dhorajiya & Dholakiya, 2013).

Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from 5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives showed significant inhibition of cyclooxygenase-2 and displayed analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Medicinal Chemistry

  • Antimicrobial Activity : Synthesized derivatives of this compound have shown moderate antimicrobial activity against various microorganisms, indicating their potential in medicinal chemistry applications (Laxmi et al., 2012).

properties

IUPAC Name

5-[(3-butoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-3-7-21-11-6-4-5-10(8-11)16-9-12-13(19)17-15(22)18-14(12)20/h4-6,8-9H,2-3,7H2,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFIAHGGWPOEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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